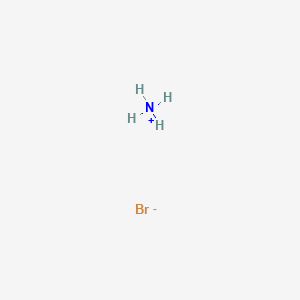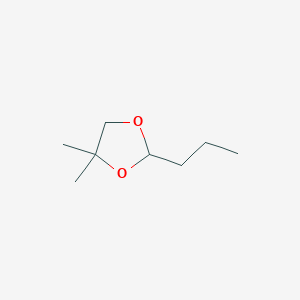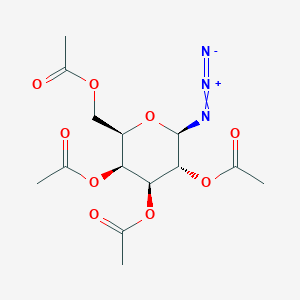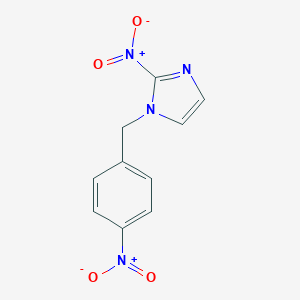![molecular formula C13H13F17N2O2S B080124 N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctansulfonsäureamid CAS No. 13417-01-1](/img/structure/B80124.png)
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctansulfonsäureamid
Übersicht
Beschreibung
This compound belongs to a class of substances characterized by their complex molecular structures with extensive fluorination. Such compounds are often studied for their unique chemical and physical properties, which can include high stability and resistance to degradation, making them subjects of interest in materials science and chemistry.
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves multi-step reactions, starting from simpler sulfonamides or alcohols and using various reagents to introduce fluorine atoms or functional groups. Techniques such as dehydrative synthesis, lithiation followed by reaction with halides, and the use of sulfonimides for fluorination are common (Kharkov University Bulletin Chemical Series, 2020; Journal of The Chemical Society-perkin Transactions 1, 2002).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR and mass spectrometry. These analyses can reveal the presence of isomers, confirm the structure of synthesized compounds, and provide insights into their stability and reactivity (Inorganic chemistry, 2002; Russian Journal of Organic Chemistry, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of fluorinated sulfonamides can be quite diverse, involving reactions such as oxidative sulfonamidation, electrophilic fluorination, and cycloadditions. These reactions can lead to the formation of new bonds, introduction of fluorine atoms, or rearrangement of molecular frameworks, showcasing the reactivity and versatility of these compounds (Tetrahedron, 2014; Journal of the American Chemical Society, 2010).
Physical Properties Analysis
The physical properties such as solubility, thermal stability, and glass transition temperatures are crucial for understanding the potential applications of these compounds. Fluorinated compounds often exhibit enhanced thermal stability and unique solubility profiles due to the presence of fluorine atoms (Organometallics, 2008; Polymer, 2014).
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Diese Verbindung wird im Allgemeinen als Carboxylactivierungsmittel für die Amidbindung mit primären Aminen verwendet . Dies macht es besonders nützlich in der Peptidsynthese, wo es die Bildung von Peptidbindungen erleichtern kann .
Vernetzung von Proteinen mit Nukleinsäuren
Die Verbindung wurde zur Vernetzung von Proteinen mit Nukleinsäuren verwendet . Dies ist ein entscheidender Schritt in vielen molekularbiologischen Studien, einschließlich der Untersuchung von Protein-DNA-Wechselwirkungen und der Struktur von Nukleoproteinkomplexen .
Herstellung von Immunkonjugaten
Immunkonjugate sind Moleküle, die einen Antikörper mit einer biologisch aktiven Verbindung, wie z. B. einem Medikament oder einem Toxin, kombinieren . Diese Verbindung wurde bei der Herstellung von Immunkonjugaten verwendet .
Postfixierung und Vernetzung von kleinen RNAs
Die Verbindung wurde zur Postfixierung und Vernetzung von kleinen Ribonukleinsäure-(RNA)-Spezies aus Formalin-fixierten Paraffin-eingebetteten (FFPE)-Geweben verwendet . Dies ist wichtig für Fluoreszenz-in-situ-Hybridisierung (FISH) und Immunfluoreszenz-(IF)-Signale .
Synthese von selbstheilenden pH-responsiven Hydrogelen
Als Monomer kann es zur Synthese von selbstheilenden pH-responsiven Hydrogelen für die Wirkstofffreisetzung verwendet werden . Diese Hydrogele können auf pH-Änderungen reagieren, was sie ideal für die gezielte Wirkstofffreisetzung macht
Safety and Hazards
This compound has been associated with various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, and flammability .
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F17N2O2S/c1-32(2)5-3-4-31-35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h31H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJXTBMNRCTIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2NHCH2CH2CH2N(CH3)2, C13H13F17N2O2S | |
| Record name | PFOSAm | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065443 | |
| Record name | Perfluorooctane sulfonamido amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13417-01-1 | |
| Record name | N-[3-(Dimethylamino)propyl]perfluorooctylsulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13417-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctane sulfonamido amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]heptadecafluorooctanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















